Benzyl 4-methylenepiperidine-1-carboxylate
Overview
Description
Benzyl 4-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol . It is a piperidine derivative, characterized by the presence of a benzyl group and a methylene group attached to the piperidine ring. This compound is used primarily in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-methylenepiperidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of this compound with zinc-copper couple in ether, followed by the addition of trichloroacetyl chloride . The reaction is typically carried out at room temperature for about 2 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-methylenepiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include N-iodosuccinimide, which is used in substitution reactions . The reactions are often carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with N-iodosuccinimide can lead to the formation of iodinated derivatives of this compound .
Scientific Research Applications
Benzyl 4-methylenepiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and processes.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the development of new materials and chemicals
Comparison with Similar Compounds
Benzyl 4-methylenepiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
1-Benzylpiperidine: Similar in structure but lacks the methylene group.
4-Methylenepiperidine: Lacks the benzyl group.
Piperidine-1-carboxylate: Lacks both the benzyl and methylene groups.
The presence of both the benzyl and methylene groups in this compound makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
benzyl 4-methylidenepiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLKVNIQHUASLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573572 | |
Record name | Benzyl 4-methylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138163-12-9 | |
Record name | Benzyl 4-methylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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